N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide
Description
The compound N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and an ethyl linker to the acetamide moiety. The acetamide group is further modified with a 3-methylphenoxy substituent. Its molecular formula is C₂₁H₂₀ClN₃O₂S, with an average molecular weight of 414.92 g/mol (calculated based on structural analogs in and ).
Structurally, the compound combines a thiazole ring (known for metabolic stability and bioactivity) with a chlorophenyl group (enhancing lipophilicity) and a methylphenoxyacetamide chain (influencing solubility and target interactions). While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs resemble beta-3 adrenergic agonists like Mirabegron () and antimicrobial/antifungal agents ().
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-3-2-4-18(11-14)25-12-19(24)22-10-9-17-13-26-20(23-17)15-5-7-16(21)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFUYDGZSHGRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The chlorophenyl group is then introduced through a substitution reaction, followed by the attachment of the ethyl chain.
The final step involves the reaction of the intermediate compound with 2-(3-methylphenoxy)acetic acid under conditions that promote amide bond formation. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorophenyl Position : The 4-chlorophenyl group on the thiazole ring (target compound) enhances lipophilicity compared to 2- or 3-chloro analogs (). This substitution is common in antimicrobial agents ().
- Thiazole Modifications: Compounds with morpholino () or quinazolinone () substituents exhibit divergent pharmacological profiles, highlighting the thiazole ring’s versatility in drug design.
Physicochemical Properties
- Solubility: The 3-methylphenoxy group in the target compound likely increases water solubility compared to purely aromatic substituents (e.g., naphthalen-1-yl in ).
- Melting Points : Crystallinity in analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (459–461 K, ) suggests that halogenation and hydrogen bonding (N–H⋯N interactions) stabilize solid-state structures.
Pharmacological Potential
- Antimicrobial Activity: Analogs with chlorophenoxy and benzyl-thiazole groups () show antifungal properties, implying possible applications for the target compound.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound has the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C20H19ClN2O3S
- CAS Number: 946328-80-9
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring: This can be achieved using the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides under acidic conditions.
- Introduction of the Chlorophenyl Group: The 4-chlorophenyl moiety is introduced via Friedel-Crafts alkylation.
- Acetamido Group Addition: An acetamido group is added through acylation reactions involving acetic anhydride or acetyl chloride.
Research indicates that this compound acts primarily as a ligand for dopamine receptors , particularly the D4 subtype. This interaction suggests its potential role in modulating dopaminergic signaling pathways, which are crucial for various brain functions including mood regulation and motor control .
Anticancer Activity
Several studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on phenyl rings has been linked to enhanced activity .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat (anti-Bcl-2) |
| Compound 10 | 1.98 ± 1.22 | A-431 |
The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence biological activity .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its ability to inhibit the growth of specific pathogens makes it a candidate for further research in developing new antimicrobial therapies .
Case Studies and Research Findings
-
Study on Anticancer Effects:
A comparative study evaluated several thiazole derivatives against cancer cell lines, revealing that compounds with similar structures to this compound exhibited significant growth inhibition, particularly in HT29 cells . -
Antimicrobial Efficacy:
Research conducted on various thiazole derivatives indicated that modifications in functional groups led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
